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molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No. B7695044
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
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Patent
US05481055

Procedure details

A method for isomerizing dimethylnaphthalene (DMN) in the gaseous phase in the presence of a solvent comprising an aromatic hydrocarbon having a boiling point of at most 150° C., e.g., benzene, under atmospheric pressure by using a catalyst comprising a hydrogen-form of mordenite. According to the method, the objective 2,6-DMN can be produced with a minimal content of impurities and the 2,6-DMN can be stably produced in high selectivity and high yield under mild reaction conditions for a long period of time, while suppressing side reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1C.[H][H].[CH:15]1C=CC=CC=1>>[CH3:15][C:7]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)C
Step Two
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05481055

Procedure details

A method for isomerizing dimethylnaphthalene (DMN) in the gaseous phase in the presence of a solvent comprising an aromatic hydrocarbon having a boiling point of at most 150° C., e.g., benzene, under atmospheric pressure by using a catalyst comprising a hydrogen-form of mordenite. According to the method, the objective 2,6-DMN can be produced with a minimal content of impurities and the 2,6-DMN can be stably produced in high selectivity and high yield under mild reaction conditions for a long period of time, while suppressing side reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1C.[H][H].[CH:15]1C=CC=CC=1>>[CH3:15][C:7]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)C
Step Two
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
mordenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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